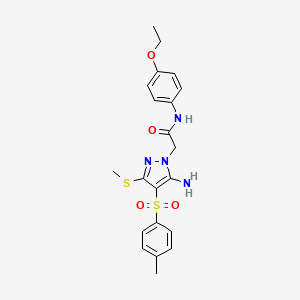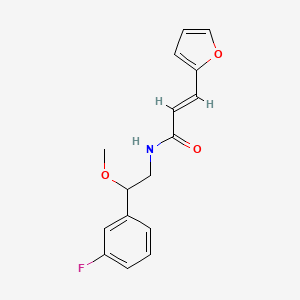
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been shown to exhibit promising results in various studies and has the potential to be developed into a useful drug candidate.
Aplicaciones Científicas De Investigación
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide has been investigated for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties in various studies. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in the inflammatory response and tumor growth. It has also been suggested that the compound may interact with specific receptors in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the compound has been investigated for its potential neuroprotective effects in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide in lab experiments include its potential as a drug candidate for the treatment of various diseases. The compound has been shown to exhibit promising results in various studies and has the potential to be developed into a useful drug candidate. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide include further studies to fully understand its mechanism of action and potential side effects. The compound has the potential to be developed into a useful drug candidate for the treatment of various diseases, and further studies are needed to fully explore its potential applications. In addition, future studies could investigate the use of this compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide involves the reaction of 3-(furan-2-yl)acrylic acid with 2-(3-fluorophenyl)-2-methoxyethylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction yields the desired product, which can be purified by column chromatography.
Propiedades
IUPAC Name |
(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-15(12-4-2-5-13(17)10-12)11-18-16(19)8-7-14-6-3-9-21-14/h2-10,15H,11H2,1H3,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGQXLQNOZWOPB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CO1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CO1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

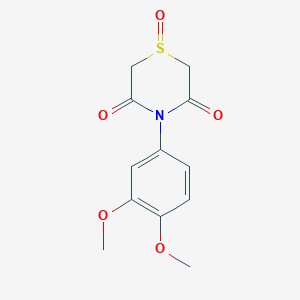
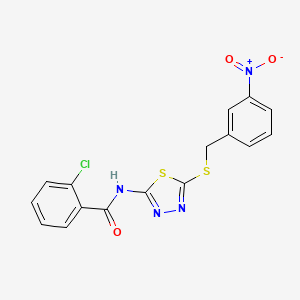
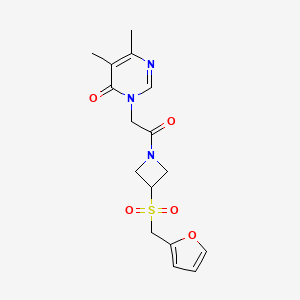
![3-Tert-butyl-7,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2851310.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide](/img/structure/B2851312.png)
![4-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2851313.png)
![N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2851314.png)
![2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2851315.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2851316.png)
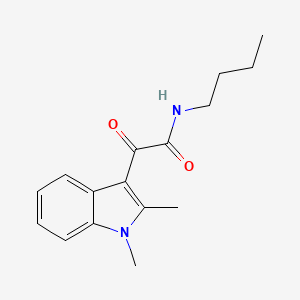

![N-(4-fluorophenyl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2851322.png)
